molecular formula C5H13NO5S B1612169 N-Glyceryltaurine CAS No. 65222-42-6

N-Glyceryltaurine

Cat. No.: B1612169
CAS No.: 65222-42-6
M. Wt: 199.23 g/mol
InChI Key: JMCQSLSABBLTGP-UHFFFAOYSA-N
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Description

N-Glyceryltaurine is an organic compound with the molecular formula C5H13NO5S It is a derivative of taurine, a sulfur-containing amino acid, and glycerol

Scientific Research Applications

N-Glyceryltaurine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying glyceryl ether chemistry.

    Biology: Investigated for its role in cellular signaling and as a potential biomarker for certain physiological conditions.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular health and neuroprotection.

    Industry: Utilized in the development of novel materials and as an additive in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Glyceryltaurine can be synthesized through the reaction of taurine with glycerol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the glyceryl ether bond. The process requires maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade equipment. The key to successful industrial production lies in maintaining consistent reaction parameters and ensuring the purity of the starting materials.

Chemical Reactions Analysis

Types of Reactions

N-Glyceryltaurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert this compound into simpler amino alcohols.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Taurine: A sulfur-containing amino acid with similar biological functions.

    Glycerol: A simple polyol compound that forms the backbone of N-Glyceryltaurine.

    This compound Derivatives: Various derivatives with modified functional groups.

Uniqueness

This compound is unique due to its combined structural features of taurine and glycerol, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3-dihydroxypropylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO5S/c7-4-5(8)3-6-1-2-12(9,10)11/h5-8H,1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCQSLSABBLTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608555
Record name 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65222-42-6
Record name 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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